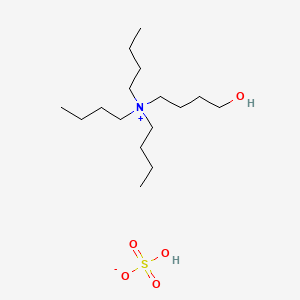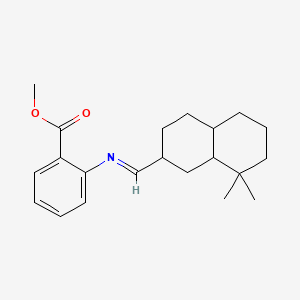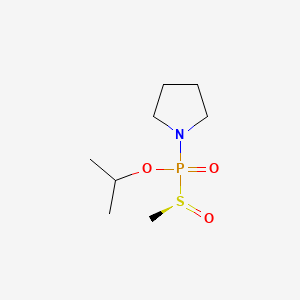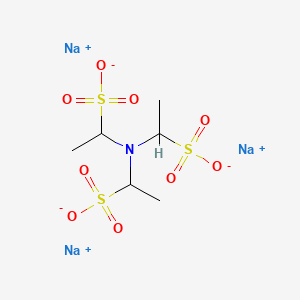
Trisodium 1,1',1''-nitrilotris(ethanesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 1,1’,1’'-nitrilotris(ethanesulphonate) is a chemical compound with the molecular formula C6H12NNa3O9S3. It is known for its unique structure and properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 1,1’,1’'-nitrilotris(ethanesulphonate) typically involves the reaction of nitrilotriethanol with sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of Trisodium 1,1’,1’'-nitrilotris(ethanesulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trisodium 1,1’,1’'-nitrilotris(ethanesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted sulfonate compounds.
Scientific Research Applications
Trisodium 1,1’,1’'-nitrilotris(ethanesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trisodium 1,1’,1’'-nitrilotris(ethanesulphonate) involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 1,1’,1’'-nitrilotris(ethanesulphinate)
- Trisodium 1,1’,1’'-nitrilotris(ethanesulfonate)
Uniqueness
Trisodium 1,1’,1’'-nitrilotris(ethanesulphonate) is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity under various conditions set it apart from similar compounds .
Properties
CAS No. |
31827-09-5 |
|---|---|
Molecular Formula |
C6H12NNa3O9S3 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
trisodium;1-[bis(1-sulfonatoethyl)amino]ethanesulfonate |
InChI |
InChI=1S/C6H15NO9S3.3Na/c1-4(17(8,9)10)7(5(2)18(11,12)13)6(3)19(14,15)16;;;/h4-6H,1-3H3,(H,8,9,10)(H,11,12,13)(H,14,15,16);;;/q;3*+1/p-3 |
InChI Key |
GSQNJUWDOVTHAJ-UHFFFAOYSA-K |
Canonical SMILES |
CC(N(C(C)S(=O)(=O)[O-])C(C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


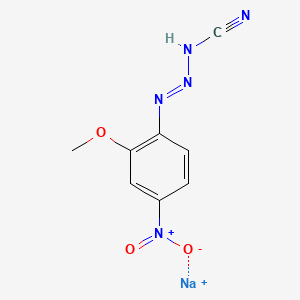

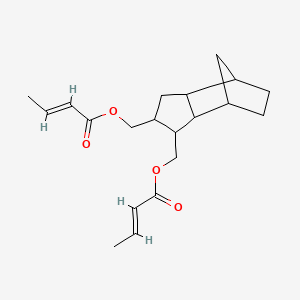
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)

